2,3-Dimethyl-3-pyrazolin-5-one
Overview
Description
2,3-Dimethyl-3-pyrazolin-5-one, also known as DMPO, is a chemical compound with the molecular formula C6H10N2O . It is a stable free radical compound that is commonly used as a spin trapping agent in electron paramagnetic resonance (EPR) spectroscopy to detect and identify short-lived free radicals in biological and chemical systems .
Synthesis Analysis
The synthesis of this compound was accomplished via the condensation of aromatic acid chlorides with 4-aminoantipyrine . Another method involved the reaction between 4-aminoantipyrine and 2,5-dimethoxybenzaldehyde in dry methanol at room temperature .Molecular Structure Analysis
The molecular formula of this compound is C5H8N2O . The exact mass is 112.06400 .Chemical Reactions Analysis
The chemical modulation of the pyrazoline-5-one moiety through introduction of thiazolidine-4-one rings via a propioanamide chain has a great influence on antioxidant potential .Scientific Research Applications
Synthesis and Molecular Mechanics
2,3-Dimethyl-3-pyrazolin-5-one and its derivatives, such as 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one, have been studied for their potential in forming complexes with various metals like Cd(II), Co(II), Cu(I), Ni(II), Pt(II), and Zn(II). These complexes are characterized using spectroscopic methods and have shown potential in exhibiting analgesic, anti-inflammatory, and antipyretic activity. Molecular mechanics potential energy evaluation suggests that these compounds could be significant in pharmacological applications (Otuokere, Alisa, & Nwachukwu, 2015).
Anticancer Evaluation
The derivative 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one has been explored for its anticancer properties. Its derivatives, synthesized by condensation with aromatic acid chlorides, showed in vitro cytotoxic activity against human cervical cancer cell lines. These studies included molecular docking to understand the molecule-receptor interaction and dual fluorescence properties (Premnath et al., 2017).
Antibacterial and Antioxidant Studies
Compounds like 1-(4-methylcoumarinyl-7-oxyacetyl)-3,5-dimethyl-4(arylazo)pyrazoles and 3-methyl-4-(substituted phenyl) hydrazono-2-pyrazolin-5-ones containing the this compound moiety have been synthesized and evaluated for their antibacterial and antioxidant activities. Certain compounds in this series exhibited promising antibacterial and antioxidant properties, indicating their potential as new class of lead compounds (Manojkumar, Ravi, & Gopalakrishnan, 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2,3-dimethyl-1H-pyrazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-4-3-5(8)6-7(4)2/h3H,1-2H3,(H,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITWSNQLWBKRBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NN1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00341622 | |
Record name | 2,3-Dimethyl-3-pyrazolin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00341622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3201-28-3 | |
Record name | 2,3-Dimethyl-3-pyrazolin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00341622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,5-dimethyl-2,3-dihydro-1H-pyrazol-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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